molecular formula C20H19NO2 B14578312 Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl- CAS No. 61293-91-2

Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl-

Cat. No.: B14578312
CAS No.: 61293-91-2
M. Wt: 305.4 g/mol
InChI Key: DLRLGRBXGFTVEW-UHFFFAOYSA-N
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Description

"Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl-" is a substituted acetamide featuring a naphthalene ether moiety linked via an ethyl chain to an acetamide core, with an additional phenyl group at the nitrogen atom. This compound belongs to a class of molecules where structural modifications, such as aromatic substituents and ether linkages, influence physicochemical properties and biological activity. Its synthesis likely involves nucleophilic substitution or reductive alkylation, as seen in related compounds .

Properties

CAS No.

61293-91-2

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-naphthalen-2-yloxyethyl)-N-phenylacetamide

InChI

InChI=1S/C20H19NO2/c1-16(22)21(19-9-3-2-4-10-19)13-14-23-20-12-11-17-7-5-6-8-18(17)15-20/h2-12,15H,13-14H2,1H3

InChI Key

DLRLGRBXGFTVEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide typically involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride to form 2-(naphthalen-2-yloxy)ethylamine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

  • Enzyme Inhibition: Compound 3a (naphthalen-1-yl derivative) exhibits stronger α-glucosidase inhibition (IC50 = 69 µM) than its analogues 3b (nitrophenyl) and 3c (phenoxy), highlighting the importance of naphthalene in enhancing activity .
  • Binding Affinity : Pyridine-containing acetamides (e.g., 5RGX ) show high binding affinity to SARS-CoV-2 main protease, driven by interactions with HIS163 and ASN142. The naphthalene-based compound lacks this pyridine motif, which may limit antiviral activity .
  • Pharmacokinetics : Hydroxy and methoxy substituents (e.g., compound 15 ) improve water solubility and metabolic stability compared to purely aromatic derivatives, suggesting that polar groups could enhance the drug-likeness of the target compound .
  • Synthetic Complexity : Naphthalene-containing acetamides often require multi-step syntheses involving catalysts like heteropolyacids (e.g., for N-[(4-methoxy phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide) , whereas pyridine derivatives may utilize simpler coupling reactions .

Contradictions and Limitations

  • The target compound’s lack of pyridine or sulfonyl groups (cf. ) may limit its utility in specific therapeutic contexts, such as antiviral or heterocyclic synthesis.

Biological Activity

Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl- is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 g/mol. This compound features an acetamide functional group linked to a phenyl and a naphthalenyloxyethyl moiety, which contributes to its structural complexity and potential biological activity. The compound is categorized under the CAS Registry Number 61293-91-2 and is considered significant in medicinal chemistry and organic synthesis due to its unique structure and potential interactions with biological targets.

Research into the biological activity of Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl- suggests that it may interact with various biological receptors and enzymes. The structure-activity relationship (SAR) studies are essential for understanding how modifications to its structure can influence its biological effects. These studies can help identify specific mechanisms through which the compound exerts its activity, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Potential Applications

The compound's structural features indicate potential applications in several areas:

  • Medicinal Chemistry : Due to its unique combination of functional groups, it could be developed into novel therapeutic agents.
  • Anthelmintic Activity : Similar compounds have shown efficacy against parasitic infections, suggesting potential for Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl- in treating helminth infections .

Comparative Analysis with Related Compounds

To understand the unique properties of Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl-, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]C21H21NO2Contains a methyl group on the phenyl ring, potentially altering pharmacokinetics.
N-(4-methoxyphenyl)-N-[2-(1-naphthalenyloxy)ethyl]acetamideC22H23NO3Features a methoxy group that may enhance solubility and bioavailability.
N-(4-chlorophenyl)-N-[2-(naphthalenyloxy)ethyl]acetamideC21H20ClNO2The presence of chlorine may influence electronic properties and reactivity.

These comparisons highlight how structural modifications can lead to variations in biological activity and therapeutic potential.

Anti-inflammatory Activity

Research has shown that compounds similar to Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl- exhibit anti-inflammatory properties. For instance, studies on N-(2-hydroxy phenyl) acetamide demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis . This suggests that derivatives of acetamide compounds could provide insights into developing anti-inflammatory therapies.

Anthelmintic Activity Evaluation

A study evaluating a series of benzimidazole-acetamide derivatives found that certain compounds exhibited superior anthelmintic activity compared to standard treatments like albendazole . This indicates that structural analogs of Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl- could be explored for similar therapeutic applications.

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